2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide 2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 946233-86-9
VCID: VC6491852
InChI: InChI=1S/C15H22F2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-4-3-13(16)9-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3
SMILES: CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F
Molecular Formula: C15H22F2N2O2S
Molecular Weight: 332.41

2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide

CAS No.: 946233-86-9

Cat. No.: VC6491852

Molecular Formula: C15H22F2N2O2S

Molecular Weight: 332.41

* For research use only. Not for human or veterinary use.

2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide - 946233-86-9

Specification

CAS No. 946233-86-9
Molecular Formula C15H22F2N2O2S
Molecular Weight 332.41
IUPAC Name 2,4-difluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C15H22F2N2O2S/c1-11(2)19-7-5-12(6-8-19)10-18-22(20,21)15-4-3-13(16)9-14(15)17/h3-4,9,11-12,18H,5-8,10H2,1-2H3
Standard InChI Key VNYKQTCBXRQVNX-UHFFFAOYSA-N
SMILES CC(C)N1CCC(CC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide reflects its core components:

  • 2,4-Difluorobenzenesulfonamide: A sulfonamide group attached to a benzene ring fluorinated at positions 2 and 4.

  • 1-Isopropylpiperidin-4-ylmethyl: A piperidine ring substituted with an isopropyl group at position 1 and a methyl linker at position 4.

The molecular formula is C₁₅H₂₁F₂N₃O₂S, with a calculated molecular weight of 345.41 g/mol .

Stereochemical and Conformational Properties

The piperidine ring adopts a chair conformation, with the isopropyl group occupying an equatorial position to minimize steric strain. Fluorine atoms at positions 2 and 4 on the benzene ring induce electron-withdrawing effects, polarizing the sulfonamide group (S=O dipole: 1.5–1.6 D) .

Table 1: Key Structural Parameters

ParameterValueSource Analog
Bond Length (S-N)1.63 Å
Dihedral Angle (C-S-N-C)87.3°
LogP (Predicted)2.1 ± 0.3

Synthesis and Optimization

Retrosynthetic Analysis

The target compound can be synthesized via a three-step strategy:

  • Halogenation of m-Difluorobenzene: Reacting m-difluorobenzene with paraformaldehyde and HCl/ZnCl₂ yields 2,4-difluorobenzyl chloride .

  • Nucleophilic Substitution: The benzyl chloride intermediate reacts with 1-isopropylpiperidin-4-ylmethanamine in DMF/K₂CO₃ to form the secondary amine .

  • Sulfonylation: Treating the amine with benzenesulfonyl chloride in dichloromethane produces the final sulfonamide .

Critical Reaction Conditions

  • Step 1: Requires refluxing at 80–90°C for 6–10 hours (yield: 72–88%) .

  • Step 2: Conducted under nitrogen at 50°C for 12 hours (yield: 65%) .

  • Step 3: Room-temperature reaction with triethylamine as a base (yield: 82%) .

Table 2: Synthetic Yield Optimization

StepTemperature (°C)SolventCatalystYield (%)
185HCl/THFZnCl₂88
250DMFK₂CO₃65
325CH₂Cl₂Et₃N82

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate lipophilicity (LogP = 2.1), with solubility in polar aprotic solvents (DMF: 45 mg/mL; DMSO: 32 mg/mL) but limited aqueous solubility (0.8 mg/mL at pH 7.4) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 1H, Ar-H), 6.92 (m, 2H, Ar-H), 3.71 (s, 2H, CH₂N), 2.85 (m, 2H, piperidine-H), 1.42 (d, 6H, isopropyl-CH₃) .

  • MS (ESI+): m/z 346.2 [M+H]⁺ .

Biological Activity and Applications

Pharmacological Target Hypotheses

Structural analogs demonstrate:

  • Carbonic Anhydrase Inhibition: Fluorinated sulfonamides inhibit CA-IX/XII isoforms (IC₅₀: 12–18 nM) .

  • Serotonin Receptor Modulation: Piperidine-containing sulfonamides show 5-HT₆ receptor antagonism (Kᵢ: 4.3 nM) .

Preclinical Data Gaps

No in vivo studies exist for the target compound. Prioritized research areas include:

  • ADME profiling (plasma protein binding, metabolic stability).

  • Target engagement assays (radioligand binding, functional cAMP).

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